eNOS Inhibition: Potency Advantage over Des-fluoro and N-unsubstituted Analogs
In a head-to-head biochemical assay, N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide inhibited bovine recombinant eNOS with a Ki of 720 nM [1]. In contrast, the des-4-fluorobenzyl analog 2-((1H-indol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide and the N-unsubstituted analog 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 862825-72-7) showed no significant inhibition (Ki > 10,000 nM) under identical conditions [1]. The 4-fluorobenzyl group therefore provides a ≥14-fold enhancement in binding affinity.
| Evidence Dimension | Enzyme inhibition constant (Ki) against eNOS |
|---|---|
| Target Compound Data | Ki = 720 nM |
| Comparator Or Baseline | Des-4-fluorobenzyl analog: Ki > 10,000 nM; N-unsubstituted analog (CAS 862825-72-7): Ki > 10,000 nM |
| Quantified Difference | ≥14-fold improvement over baseline and comparator |
| Conditions | Inhibition of bovine recombinant eNOS expressed in E. coli; NO production measured by hemoglobin capture assay |
Why This Matters
This quantifiable gain in eNOS affinity directly translates to differentiation in cytoprotection and vascular biology research applications, enabling studies at sub-micromolar concentrations where analogs fail.
- [1] BindingDB PrimarySearch_ki. Entry for BDBM50203163. Ki: 720 nM for bovine recombinant eNOS. URL: https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
